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molecular formula C7H13NO2 B8661860 3-(2-Ethoxyethoxy)propanenitrile CAS No. 35633-51-3

3-(2-Ethoxyethoxy)propanenitrile

Cat. No. B8661860
M. Wt: 143.18 g/mol
InChI Key: OKZGPYSFZAVQFG-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

To an ice-water cooled mixture of 2-ethoxyethanol (1 g, 11.1 mmol) and Triton B (40% in MeOH, 0.138 g, 0.33 mmol) was added acrylonitrile (0.618 g, 11.6 mmol) and the mixture was stirred at room temperature for 24 hours. It was then neutralized with 0.1 M HCl (3.3 cm3) and extracted with CH2Cl2 (2×10 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give the product 3-(2-ethoxyethoxy)propanenitrile (1.20 g, 75.5%) as a colorless oil, bp 100-130° C./20 Torr.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.618 g
Type
reactant
Reaction Step Three
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH2:5][OH:6])[CH3:2].[C:7](#[N:10])[CH:8]=[CH2:9].Cl>CO>[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:9][CH2:8][C:7]#[N:10])[CH3:2]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.618 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
3.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×10 cm3) The extracts
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was Kugelrohr-distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OCCOCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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